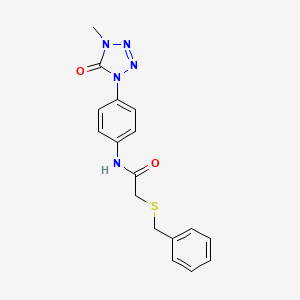
2-(benzylthio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylthio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H17N5O2S and its molecular weight is 355.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(benzylthio)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Synthesis and Structural Characterization
The synthesis of this compound involves a multi-step process starting from readily available precursors. The structure of the compound can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry. The molecular formula is C18H20N4OS, with a molecular weight of 348.44 g/mol.
Anticancer Properties
Recent studies have evaluated the anticancer activity of derivatives similar to this compound against various cancer cell lines. The National Cancer Institute (NCI) has screened compounds with similar structural features, revealing significant cytotoxic effects.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 2.0 | Apoptosis induction |
| Compound B | MCF7 (Breast) | 1.5 | Cell cycle arrest |
| Compound C | HCT116 (Colon) | 3.0 | Inhibition of proliferation |
The most potent compounds exhibited IC50 values in the low micromolar range, indicating effective anticancer activity. For instance, certain derivatives showed remarkable activity against multiple human tumor cell lines including lung, colon, and breast cancer cells .
The biological activity of these compounds is often attributed to their ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation. Mechanistic studies suggest that these compounds may interact with DNA or proteins involved in cell cycle regulation.
Structure-Activity Relationship (SAR)
The modification of substituents on the benzene and tetrazole rings significantly influences the biological activity. For example:
- Substituent Variation : Changing the benzyl group to other alkyl or aryl groups can enhance potency.
- Tetrazole Ring Modifications : Alterations in the tetrazole moiety have been linked to improved anticancer efficacy.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Benzyl to naphthyl | Increased potency |
| Methyl substitution on tetrazole | Enhanced apoptosis induction |
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in preclinical models:
- Case Study 1 : A derivative was tested on MCF7 breast cancer cells and showed a significant decrease in cell viability through apoptosis.
- Case Study 2 : In vivo studies demonstrated that a related compound reduced tumor size in xenograft models by promoting apoptosis and inhibiting angiogenesis.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-21-17(24)22(20-19-21)15-9-7-14(8-10-15)18-16(23)12-25-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGKCDZTEVUOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














